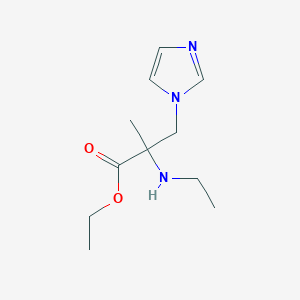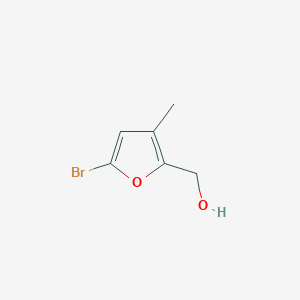![molecular formula C8H6S2 B13619459 Benzo[b]thiophene-3-thiol](/img/structure/B13619459.png)
Benzo[b]thiophene-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]thiophene-3-thiol is an organosulfur compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring this compound is characterized by the presence of a thiol group (-SH) at the third position of the benzothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-3-thiol can be achieved through various methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base. This method allows for the formation of a wide range of 3-substituted benzothiophenes in a one-step intermolecular manner . Another method involves the use of elemental sulfur and NaOtBu to enable a single-step synthesis of thiophene derivatives from 1,3-diynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-free reactions and environmentally sustainable strategies, such as the use of EtOCS2K as a thiol surrogate, are gaining popularity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[b]thiophene-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzothiophenes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzo[b]thiophene-3-thiol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzo[b]thiophene-3-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. Additionally, the benzothiophene ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Benzo[b]thiophene-3-thiol can be compared with other similar compounds, such as:
Benzothiophene: Lacks the thiol group, resulting in different chemical reactivity and applications.
Thiophene: A simpler structure with only a thiophene ring, used in different contexts in organic synthesis and materials science.
Benzofuran: Contains an oxygen atom instead of sulfur, leading to different electronic properties and applications.
Propiedades
Fórmula molecular |
C8H6S2 |
|---|---|
Peso molecular |
166.3 g/mol |
Nombre IUPAC |
1-benzothiophene-3-thiol |
InChI |
InChI=1S/C8H6S2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,9H |
Clave InChI |
MEKYQKBFMDDBMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CS2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Bromo-1-(3-methylbutoxy)ethyl]benzene](/img/structure/B13619377.png)










![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B13619462.png)


